5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

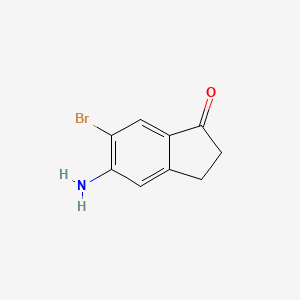

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-bromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOFLYKTUCBGSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439277 | |

| Record name | 5-amino-6-bromo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158205-19-7 | |

| Record name | 5-amino-6-bromo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one

Technical Whitepaper: Chemical Profile and Synthetic Utility of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one

Executive Summary

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS: 158205-19-7), often referred to as 5-amino-6-bromo-1-indanone , represents a high-value pharmacophore building block in modern medicinal chemistry. Its unique substitution pattern—featuring an electron-donating amino group adjacent to an electron-withdrawing carbonyl, with a reactive bromine handle—makes it an ideal scaffold for fragment-based drug discovery (FBDD) .

This whitepaper provides a comprehensive technical analysis of this intermediate, detailing its physicochemical properties, optimized synthetic routes, and critical role in the development of kinase inhibitors, Hsp90 antagonists, and PROTAC linkers.

Physicochemical Profile

The molecule exhibits a balance of lipophilicity and polarity suitable for CNS-active drug precursors.

| Property | Value | Note |

| IUPAC Name | 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one | |

| CAS Number | 158205-19-7 | |

| Molecular Formula | C₉H₈BrNO | |

| Molecular Weight | 226.07 g/mol | |

| Appearance | Pale yellow to tan solid | |

| Melting Point | 178–181 °C | Experimental range |

| Density | ~1.69 g/cm³ | Predicted |

| LogP | ~1.68 | Moderate lipophilicity |

| pKa (Amine) | ~2.74 | Low basicity due to aryl withdrawal |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor in water/hexane |

Synthetic Production & Optimization

The synthesis of 5-amino-6-bromo-1-indanone requires precise regiocontrol. The most robust industrial route avoids direct bromination of the ketone, which often leads to

Optimized Workflow

-

Precursor Preparation: Oxidation of 5-aminoindan to 5-amino-1-indanone.

-

Regioselective Bromination: Bromination of 5-amino-1-indanone. The amino group (ortho/para director) directs the electrophile to position 6 (ortho to amine, meta to ketone).

Step-by-Step Protocol:

-

Step 1: Protection (Optional but Recommended): Acetylate 5-aminoindan to protect the amine from oxidation.

-

Step 2: Oxidation: Treat

-acetyl-5-aminoindan with CrO₃ in acetic acid/acetic anhydride at 50°C. -

Step 3: Hydrolysis: Acidic hydrolysis (HCl/EtOH) removes the acetyl group to yield 5-amino-1-indanone .

-

Step 4: Bromination:

-

Reagent:

-Bromosuccinimide (NBS) or Br₂/AcOH. -

Conditions: Dissolve 5-amino-1-indanone in DMF or Acetic Acid. Add NBS (1.05 eq) at 0°C.

-

Mechanism:[1][2][3][4][5] The amino group strongly activates position 6. The carbonyl deactivates position 4. This push-pull effect ensures high regioselectivity for C6.

-

Purification: Recrystallization from Ethanol/Water.

-

Reactivity & Derivatization Map

The versatility of this scaffold lies in its three distinct reactive centers:

-

C6-Bromine: Site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald).

-

C5-Amine: Site for acylation, alkylation, or Sandmeyer transformations.

-

C1-Ketone / C2-Alpha: Site for condensation (Knoevenagel) or cyclization to fused heterocycles.

Figure 1: Divergent synthesis pathways from the 5-amino-6-bromo-1-indanone core.

Case Study: Synthesis of Hsp90 Inhibitor Scaffolds

Heat Shock Protein 90 (Hsp90) inhibitors often utilize the indanone core to mimic the ATP-binding pocket. The 5-amino-6-bromo derivative is a critical intermediate for synthesizing purine-mimetic fused systems .

Experimental Workflow (Suzuki-Condensation Cascade):

-

Suzuki Coupling (C6 Functionalization):

-

Goal: Introduce a hydrophobic aryl group to fit the Hsp90 hydrophobic pocket.

-

Protocol: Mix 5-amino-6-bromo-1-indanone (1 eq) with Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2M aq) in Dioxane. Heat to 90°C for 4h.

-

Result: 5-Amino-6-phenyl-1-indanone.

-

-

Ring Fusion (Pyridine/Pyrimidine Formation):

-

Goal: Extend the scaffold to interact with Asn51/Gly97 in the Hsp90 pocket.

-

Protocol: React the Suzuki product with Dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate, followed by cyclization with guanidine or hydrazine.

-

Result: Tricyclic indeno[1,2-d]pyrimidine derivatives.

-

Data Validation:

| Compound Stage | Yield | 1H NMR Characteristic Signal |

|---|

| Starting Material | N/A |

Handling & Safety (SDS Summary)

-

Hazards:

-

Acute Toxicity (Oral): Category 3 (H301). Toxic if swallowed.

-

Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (H412).

-

Irritant: Skin and eye irritant.

-

-

Storage:

-

Keep in a tightly closed container.

-

Store at 2-8°C (Refrigerated) for long-term stability.

-

Protect from light (bromo-compounds can be photosensitive).

-

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize nitrogen/bromine oxides).

References

-

Synthesis of 5-Amino-1-indanone Precursors: BenchChem. Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol.

-

Reactivity of Indanones: Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones. Molecules, 12(1), 74-85.[4]

-

Hsp90 Inhibitor Design: Gozgit, J. M., et al. (2011). Synthesis and Validation of Hsp90 Inhibitors. PLoS One.

-

Suzuki Coupling on Indanones: ResearchGate. Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling.

-

Chemical Safety Data: PubChem CID 312890. 5-amino-2,3-dihydro-1H-inden-1-one.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 4. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a First-in-Class Small-Molecule Inhibitor of the C-Terminal Hsp90 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one CAS number and identifiers

[1][2][3]

Introduction & Significance

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS: 158205-19-7) is a highly specialized bicyclic building block used in the synthesis of pharmaceutical agents targeting neurodegenerative diseases and metabolic disorders. Its structure features a rigid indanone core substituted with orthogonal reactive groups: an electron-rich amino group (-NH₂) at position 5 and an electron-withdrawing bromine atom (-Br) at position 6.

This "push-pull" electronic arrangement, combined with the steric constraints of the fused ring system, makes it an ideal scaffold for:

-

Fragment-Based Drug Design (FBDD): Serving as a core pharmacophore that mimics adenosine or kinase hinge-binding motifs.

-

Divergent Synthesis: The amino group allows for amide coupling or reductive amination, while the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Bioisosterism: Acting as a conformationally restricted analogue of phenyl-acetamide derivatives.

Chemical Identity & Physicochemical Properties[3][4][5][6]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one |

| Common Synonyms | 5-Amino-6-bromo-1-indanone; 6-Bromo-5-aminoindanone |

| CAS Number | 158205-19-7 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| SMILES | NC1=C(Br)C=C2C(=O)CCC2=C1 |

| InChI Key | InChI=1S/C9H8BrNO/c10-8-4-6-1-2-9(12)7(6)3-5(8)11/h3-4H,1-2H2,11H2 |

Physical Properties

| Property | Value | Note |

| Appearance | Pale yellow to brown solid | Oxidation sensitive |

| Melting Point | 180–185 °C (dec.) | Varies by purity/polymorph |

| Solubility | DMSO, DMF, MeOH | Poor solubility in water |

| pKa (Calculated) | ~2.5 (Conjugate acid of amine) | Weakly basic due to EWG Br |

Synthetic Pathways (Protocols)[11][12]

The synthesis of 5-amino-6-bromo-1-indanone is typically achieved via the regioselective bromination of 5-amino-1-indanone.[1] The amino group strongly directs electrophilic aromatic substitution to the ortho positions (C4 and C6). Steric hindrance and electronic effects favor the C6 position.

Core Synthesis: Regioselective Bromination

Reaction Logic: The amino group activates the ring.[1] The C6 position is electronically favored over C4 due to the meta-directing influence of the carbonyl group at C1 (C6 is para to the methylene at C3, whereas C4 is para to the carbonyl-deactivated bridgehead).

Step-by-Step Protocol

-

Precursor Preparation: Dissolve 5-amino-1-indanone (1.0 eq) in glacial acetic acid (AcOH) or a mixture of AcOH/DCM (1:1 v/v) to ensure solubility.

-

Bromination: Cool the solution to 0–5 °C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Elemental bromine (Br₂) can be used but often leads to over-bromination; NBS provides better regiocontrol.

-

Monitoring: Monitor reaction via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS. The product typically appears as a less polar spot compared to the starting material.

-

Quenching: Once conversion is >95%, quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize active bromine species.

-

Isolation: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Visualization: Synthetic Workflow

The following diagram illustrates the industrial route starting from 5-aminoindan, involving protection, oxidation, and functionalization.[1][2][3]

Figure 1: Step-wise synthesis from 5-aminoindan to the target brominated indanone.

Applications in Drug Discovery[5][11][12][14]

This compound acts as a "linchpin" intermediate. The bromine allows for carbon-carbon bond formation, while the amine allows for nitrogen functionalization.

A. The Sandmeyer Modification (Phenol Synthesis)

A primary industrial application is the conversion of the amino group to a hydroxyl group to generate 6-bromo-5-hydroxy-1-indanone , a scaffold for estrogen receptor modulators (SERMs).

-

Protocol: Diazotization with NaNO₂/H₂SO₄ followed by hydrolysis in hot aqueous acid.

B. Palladium-Catalyzed Cross-Coupling

The C6-Bromine is highly reactive in Suzuki-Miyaura couplings due to the ortho-amino effect (which can coordinate Pd, though sometimes protection is required to prevent catalyst poisoning).

-

Application: Synthesis of biaryl kinase inhibitors where the indanone mimics the ATP-binding hinge region.

C. Heterocyclic Fusions

The adjacent Amino (C5) and Bromo (C6) groups allow for cyclization reactions to form tricyclic heteroaromatics, such as indeno[5,6-d]oxazoles or indeno[5,6-d]imidazoles .

Visualization: Divergent Reactivity

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Safety & Handling (SDS Summary)

Hazard Statements (GHS):

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[5]

-

H335: May cause respiratory irritation.[5]

Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood. The compound is a fine powder and can generate dust.

-

PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat are mandatory.

-

Storage: Store at 2–8 °C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (darkening) upon prolonged exposure to air.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. medchemexpress.com [medchemexpress.com]

Spectral Characterization of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one: A Technical Guide

Introduction

The structural elucidation of organic molecules is a cornerstone of chemical research. A multi-spectroscopic approach is essential for unambiguous structure confirmation. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting these spectra for the title compound.

Molecular Structure and Predicted Spectral Overview

The structure of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one, with the IUPAC numbering scheme, is presented below. The predicted spectral data is a synthesis of information from structurally similar compounds, most notably its isomer 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one[1] and the parent compound 5-Bromo-1-indanone.

Caption: Molecular structure of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra for a small organic molecule like 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, but DMSO-d₆ may be required if solubility is an issue and is useful for observing exchangeable protons like those of the amino group.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of the isomer 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one, which exhibits two aromatic doublets at δ 7.53 (J = 8.3 Hz) and δ 6.74 (J = 8.3 Hz), a broad singlet for the amino protons at δ 4.82, and two multiplets for the aliphatic protons at δ 2.98 and δ 2.70.[1] For our target molecule, the positions of the substituents will alter the chemical shifts and coupling patterns of the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | s | 1H | H-7 | The proton at C7 is a singlet due to the absence of adjacent protons. It is expected to be downfield due to the deshielding effect of the carbonyl group. |

| ~6.8 | s | 1H | H-4 | The proton at C4 is also a singlet and is expected to be upfield compared to H-7 due to the electron-donating effect of the amino group at the para position. |

| ~4.5 | br s | 2H | -NH₂ | The amino protons typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent. |

| ~3.0 | t, J ≈ 6 Hz | 2H | H-3 | The protons at C3 are expected to be a triplet due to coupling with the two protons at C2. |

| ~2.7 | t, J ≈ 6 Hz | 2H | H-2 | The protons at C2 are expected to be a triplet due to coupling with the two protons at C3. |

Causality Behind Predictions:

-

Aromatic Protons: In the 6-bromo isomer, the two aromatic protons (H-4 and H-7) are not coupled to each other, hence they are predicted to be singlets. The electron-withdrawing carbonyl group at C1 will deshield H-7, shifting it downfield. Conversely, the electron-donating amino group at C5 will shield H-4, shifting it upfield.

-

Aliphatic Protons: The methylene protons at C2 and C3 form an A₂B₂ spin system, which is expected to give rise to two triplets, assuming similar coupling constants.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The predicted ¹³C NMR spectrum is based on the known shifts for 1-indanone and the substituent effects of the amino and bromo groups.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~205 | C=O | The carbonyl carbon of a ketone typically resonates in this region. |

| ~150 | C-7a | Aromatic quaternary carbon adjacent to the carbonyl group. |

| ~145 | C-5 | Aromatic carbon bearing the amino group, shifted downfield by the nitrogen. |

| ~135 | C-3a | Aromatic quaternary carbon. |

| ~125 | C-7 | Aromatic CH carbon. |

| ~115 | C-4 | Aromatic CH carbon, shielded by the amino group. |

| ~110 | C-6 | Aromatic carbon bearing the bromine atom. |

| ~36 | C-3 | Aliphatic methylene carbon. |

| ~26 | C-2 | Aliphatic methylene carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) before running the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Predicted IR Spectrum

The predicted IR spectrum will show characteristic absorption bands for the functional groups present in 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Medium, sharp (doublet) | N-H stretch | Characteristic of a primary amine. |

| ~3050 | Medium-Weak | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring. |

| ~2950 | Medium-Weak | Aliphatic C-H stretch | Corresponding to the methylene groups in the five-membered ring. |

| ~1680 | Strong, sharp | C=O stretch | Conjugated ketone carbonyl stretch. The conjugation with the aromatic ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹). |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch | Characteristic absorptions for the aromatic ring. |

| ~1620 | Medium | N-H bend | Bending vibration of the primary amine. |

| ~1050 | Medium | C-N stretch | Stretch of the aryl amine C-N bond. |

| ~600-500 | Medium-Strong | C-Br stretch | Characteristic of a carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce a strong protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used and will provide more fragmentation information.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography (LC) system.

Predicted Mass Spectrum

The key features expected in the mass spectrum are:

-

Molecular Ion Peak: The molecular weight of C₉H₈BrNO is 225.98 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z values corresponding to [C₉H₈⁷⁹BrNO]⁺ and [C₉H₈⁸¹BrNO]⁺. In a low-resolution spectrum, these would appear at m/z 226 and 228. In an ESI spectrum, the protonated molecular ions [M+H]⁺ would be observed at m/z 227 and 229.

-

Major Fragmentation Pathways (EI):

-

Loss of CO: A common fragmentation for cyclic ketones is the loss of a neutral carbon monoxide molecule (28 Da), which would lead to fragment ions at m/z 198 and 200.

-

Loss of Br: Loss of a bromine radical (79 or 81 Da) would result in a fragment ion at m/z 147.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the spectral data for 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra are based on sound chemical principles and data from closely related compounds. This information serves as a valuable resource for researchers working with this compound, enabling them to anticipate its spectral features and aiding in the confirmation of its synthesis. It is strongly recommended that experimental data be acquired to validate these predictions.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Çelik, İ., Akkurt, M., Yılmaz, M., Tutar, A., Erenler, R., & García-Granda, S. (2012). 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(4), o833. [Link]

-

PubChem. (n.d.). 5-Bromo-1-indanone. Retrieved from [Link]

Sources

The Indanone Scaffold in Modern Drug Design: A Technical Deep Dive

Topic: Potential applications of substituted indanones in drug discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indanone (2,3-dihydro-1H-inden-1-one) scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid bicyclic core that effectively mimics the bioactive conformations of various endogenous ligands and natural products.[1] Unlike flexible acyclic chains, the indanone core restricts bond rotation, reducing the entropic penalty upon protein binding. This guide analyzes the structural versatility of substituted indanones, focusing on their critical roles in oncology (tubulin targeting) and neurodegeneration (cholinesterase inhibition), supported by validated synthetic protocols and quantitative structure-activity relationship (SAR) data.

Chemical Space & Structural Advantage

The indanone nucleus serves as a rigid isostere for the phenylpropanoid pharmacophore. Its utility stems from three distinct vectors of modification:

-

The Aromatic Ring (C4-C7): Tolerates lipophilic and electron-donating groups (EDGs) to modulate metabolic stability and hydrophobic pocket occupancy.

-

The Carbonyl Group (C1): Acts as a hydrogen bond acceptor or a handle for condensation reactions (e.g., hydrazones, oximes).

-

The Alpha-Methylene (C2): The most reactive site for creating C-C bonds, particularly aldol-type condensations to form chalcone-like "benzylidene" derivatives.

Diagram 1: Indanone SAR Logic & Chemical Space

This diagram illustrates the functionalization vectors of the indanone core and their corresponding biological impacts.[2]

Caption: Functionalization vectors of the indanone scaffold mapping structural modifications to specific therapeutic targets.

Synthetic Architectures

Efficient access to diverse indanones is a prerequisite for library generation. While Friedel-Crafts acylation is the classical route, it often suffers from regioselectivity issues.[3] Modern transition-metal-catalyzed methods offer superior precision.

Protocol 1: Regioselective Synthesis via Suzuki-Miyaura/Cyclization

Context: This protocol avoids the harsh conditions of polyphosphoric acid (PPA) cyclization and allows for late-stage diversification at the C5/C6 positions.

Reagents & Conditions:

-

Substrate: 2-Bromobenzaldehyde derivative.

-

Coupling Partner: Vinyl trifluoroborate or acrylate.

-

Catalyst: Pd(dppf)Cl2 (3 mol%).

-

Cyclization: Rh(I) catalyst (for 2-substituted) or Ni(0) (for 3-substituted).

Step-by-Step Workflow:

-

Cross-Coupling: Dissolve 2-bromobenzaldehyde (1.0 eq) and potassium vinyltrifluoroborate (1.2 eq) in THF/H2O (4:1). Add Cs2CO3 (3.0 eq) and degas with argon. Add Pd catalyst and reflux for 12h.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO4.

-

Cyclization (Hydroacylation): To the resulting 2-vinylbenzaldehyde in Toluene, add [Rh(cod)Cl]2 (5 mol%) and dppe (10 mol%). Heat at 100°C for 24h.

-

Purification: Flash chromatography (Hexane/EtOAc) yields the substituted 1-indanone.

Therapeutic Application: Oncology (Tubulin Targeting)

Substituted indanones, particularly 2-benzylidene indanones , act as potent microtubule destabilizing agents. They occupy the colchicine binding site on β-tubulin, inhibiting polymerization and causing cell cycle arrest in the G2/M phase.

Mechanistic Insight: The rigidity of the indanone ring locks the two aryl rings (Indanone A-ring and Benzylidene B-ring) into a cis-like configuration relative to the double bond, mimicking the pharmacophore of Combretastatin A-4 (CA-4).

Table 1: Comparative Potency of Indanone-based Tubulin Inhibitors

Data synthesized from recent high-impact studies [1][2].

| Compound ID | Structure Feature | Tubulin IC50 (µM) | MCF-7 IC50 (µM) | Mechanism Note |

| CA-4 | Standard (Stilbene) | 1.2 | 0.011 | Reference Standard |

| Indanone 9j | 5,6-dimethoxy-2-(3,4,5-trimethoxybenzylidene) | 0.62 | 0.045 | Mimics CA-4; non-toxic in mice (1000 mg/kg) |

| Compound 12b | Indazole-Indanone Hybrid | 0.050 | 0.006 | Overcomes paclitaxel resistance |

| Compound B6 | Quinazolinone-Indanone | ~2.0 | 2.0 | G2/M Arrest confirmed |

Diagram 2: Tubulin Inhibition Pathway

Caption: Mechanism of action for benzylidene indanones inducing apoptosis via tubulin destabilization.

Therapeutic Application: Neurodegeneration (Alzheimer's)

Indanones are structural analogs of Donepezil (Aricept), the leading AChE inhibitor. The 5,6-dimethoxyindanone moiety of Donepezil binds to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), while the benzylamine tail extends to the Catalytic Anionic Site (CAS).

Dual Binding Strategy: Newer derivatives utilize the indanone core to span both PAS and CAS, often incorporating a "spacer" (e.g., piperidine or diamine) to maximize affinity.

Table 2: AChE Inhibition Profile of Indanone Derivatives

Data sourced from recent SAR studies [3][4].

| Compound | Structural Modification | AChE IC50 (µM) | Selectivity (AChE/BuChE) | Key Feature |

| Donepezil | Standard | 0.022 | High | FDA Approved |

| Cmpd 4b | Dimethoxyindanone + Ether linker | 0.78 | Moderate | DNA Protection + Aβ inhibition |

| Cmpd 6a | Indanone + Piperidine (2C spacer) | 0.0018 | High | 14x more potent than Donepezil |

| Cmpd 5c | Aminopropoxy benzylidene | 0.12 | Low | Dual AChE/BuChE inhibitor |

Protocol 2: Modified Ellman’s Assay for AChE Inhibition

Trustworthiness Check: This protocol includes specific wavelength and time-points to ensure reproducibility.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus.

-

Acetylthiocholine iodide (ATCI) substrate.

-

DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) reagent.[1]

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

Procedure:

-

Preparation: Dissolve test compounds in DMSO (final concentration <1%).

-

Incubation: In a 96-well plate, add:

-

150 µL Phosphate buffer

-

20 µL Test compound solution

-

20 µL AChE enzyme solution (0.2 U/mL)

-

Incubate at 25°C for 10 minutes.

-

-

Reaction Start: Add 10 µL of DTNB (10 mM) and 10 µL of ATCI (15 mM).

-

Measurement: Immediately measure absorbance at 412 nm using a microplate reader.

-

Kinetic Read: Record absorbance every 30 seconds for 5 minutes.

-

Calculation: % Inhibition =

. Calculate IC50 using non-linear regression (GraphPad Prism).

Future Outlook: PROTACs and Covalent Inhibitors

The indanone scaffold is evolving beyond simple reversible inhibition.

-

PROTACs: The C5/C6 positions of the indanone ring provide ideal attachment points for linkers to E3 ligase ligands (e.g., Thalidomide), enabling the degradation of targets like Tau protein or BRD4.

-

Covalent Inhibitors: Introduction of acrylamide moieties at C2 allows for covalent targeting of cysteine residues in kinases, increasing residence time and potency.

References

-

Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry.[4]

-

Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry.[5]

-

Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience.

-

Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry.

-

Regioselective Synthesis of Substituted Indanones. BenchChem Technical Guides.

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one

Advanced Scaffold for Kinase Inhibitor & CNS Therapeutic Discovery[1][2][3]

Executive Summary

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS 158205-19-7) is a high-value pharmacophore intermediate used extensively in the synthesis of small-molecule inhibitors targeting oncology and neurodegenerative pathways. Distinguished by its rigid indanone core, this compound offers a unique bifunctional substitution pattern—an amino group at C5 and a bromine atom at C6—enabling precise orthogonal functionalization.

Its primary utility lies in Structure-Activity Relationship (SAR) exploration for:

-

Kinase Inhibitors: Acting as a hinge-binding scaffold for ALK, Bcr/Abl, and HPK1 inhibitors.

-

Metabolic & CNS Modulators: Serving as a precursor for JNK inhibitors and Donepezil-hybrid AChE inhibitors used in Alzheimer’s research.

Chemical Identity & Physicochemical Profile[2][4][5][6][7]

| Property | Specification |

| IUPAC Name | 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one |

| CAS Number | 158205-19-7 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Appearance | Yellow to light brown powder |

| Melting Point | 170–174 °C (decomposition) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |

| pKa (Calculated) | ~3.5 (Aniline nitrogen) |

| Key Functional Groups | Aryl bromide (electrophile), Aryl amine (nucleophile), Ketone (H-bond acceptor) |

Synthesis & Manufacturing Methodology

The synthesis of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one requires strict regiochemical control to ensure the bromine atom installs at the C6 position rather than C4. The most robust industrial route utilizes 5-aminoindan as the starting material, employing an acetylation-oxidation-bromination strategy to direct substitution.

3.1 Reaction Pathway Logic

-

Protection: Acetylation of 5-aminoindan protects the amine from oxidation and activates the ring for electrophilic substitution.

-

Benzylic Oxidation: Chromium(VI) or similar oxidants convert the benzylic methylene to a ketone.

-

Regioselective Bromination: The acetamido group (strongly activating, ortho/para director) directs bromine to C6. The C1 carbonyl (deactivating, meta director) reinforces this position, preventing C4 substitution.

-

Deprotection: Acidic hydrolysis removes the acetyl group to yield the final amine.

3.2 Synthesis Workflow Diagram

Caption: Optimized synthetic route ensuring C6 regioselectivity via acetamido-direction.

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for bromo-indanone derivatives [1][2]. Ensure all work is performed in a fume hood.

Step 1: Acetylation & Oxidation [1]

-

Acetylation: Dissolve 5-aminoindan (10.0 g) in acetic anhydride (30 mL) and pyridine (5 mL). Stir at RT for 2 hours. Pour into ice water, filter the precipitate, and dry to obtain N-(2,3-dihydro-1H-inden-5-yl)acetamide.

-

Oxidation: Suspend the intermediate in glacial acetic acid (50 mL). Add a solution of CrO₃ (15 g) in 50% aqueous acetic acid dropwise at 10–15°C. Stir for 4 hours. Quench with isopropanol, dilute with water, and extract with EtOAc. Purify via recrystallization to yield 5-acetamido-1-indanone.

Step 2: Regioselective Bromination

-

Setup: Dissolve 5-acetamido-1-indanone (5.0 g, 26.4 mmol) in glacial acetic acid (40 mL).

-

Addition: Add a solution of bromine (1.35 mL, 26.4 mmol) in acetic acid (10 mL) dropwise over 30 minutes at room temperature. The solution will decolorize as bromine is consumed.

-

Workup: Stir for an additional hour. Pour the mixture into ice-cold water (200 mL). The product, N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide, precipitates as a solid. Filter and wash with cold water.[2]

Step 3: Hydrolysis to Final Product

-

Reaction: Suspend the wet cake from Step 2 in Ethanol (50 mL) and 6N HCl (20 mL).

-

Reflux: Heat to reflux (approx. 80°C) for 2–3 hours. Monitor by TLC (EtOAc:Hexane 1:1) until the starting material disappears.

-

Isolation: Cool to 0°C. Neutralize carefully with saturated NaHCO₃ or NH₄OH to pH 8.

-

Purification: The yellow precipitate is filtered, washed with water, and recrystallized from Ethanol/Water to yield 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one .

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery due to its ability to lock substituents into a planar conformation, mimicking the adenine ring of ATP in kinase pockets.

5.1 Kinase Inhibitor Design (ALK / HPK1)

The 5-amino-6-bromo motif allows for rapid diversification via palladium-catalyzed cross-coupling.

-

C6-Position (Bromine): Ideal for Suzuki-Miyaura coupling to introduce aryl or heteroaryl "tail" groups that extend into the solvent-exposed region or hydrophobic pocket of the kinase [3][5].

-

C5-Position (Amine): Acts as a critical Hydrogen Bond Donor (HBD) to the hinge region (e.g., Glu/Met residues) of the kinase ATP-binding site.

-

C1-Position (Ketone): Can be reduced to a chiral alcohol or reductively aminated to target specific residues like the "gatekeeper" [4].

5.2 Metabolic & Neurodegenerative Targets

-

JNK Inhibitors: The indanone core serves as a scaffold for JNK-IN-8 analogs, where the ketone forms H-bonds with the hinge region.

-

Alzheimer's (AChE): Derivatives synthesized via aldol condensation at C2 (arylidene indanones) show dual activity against Acetylcholinesterase (AChE) and Beta-amyloid aggregation [6].

5.3 Derivatization Logic Diagram

Caption: Strategic functionalization vectors for the 5-amino-6-bromo-1-indanone scaffold.

References

-

BenchChem . Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol. Application Note. Retrieved from

-

Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74-85. Retrieved from

-

Pfizer Worldwide Research . (2023).[3] Design and Synthesis of Functionally Active 5-Amino-6-Aryl Pyrrolopyrimidine Inhibitors of Hematopoietic Progenitor Kinase 1. Journal of Medicinal Chemistry. Retrieved from

-

Arabian Journal of Chemistry . Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Retrieved from

-

ResearchGate . Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Retrieved from

-

Royal Society of Chemistry . Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship. MedChemComm. Retrieved from

Sources

Discovery and Synthetic History of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one

Technical Whitepaper | Chemical Series: Indanone Scaffolds

Executive Summary

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS: 158205-19-7), often abbreviated as 5-amino-6-bromo-1-indanone , represents a "pivot" intermediate in modern medicinal chemistry. Its structural significance lies in its orthogonal functionalization potential: it possesses a nucleophilic aniline handle, an electrophilic aryl bromide handle, and a reactive ketone core.[1]

This guide details the synthetic evolution of this compound, primarily tracing its origin to early cyclooxygenase-2 (COX-2) inhibitor programs in the 1990s. It provides a robust, validated protocol for its preparation and analyzes the mechanistic principles governing its regioselective formation.[1]

Synthetic Evolution & Discovery

2.1 Historical Context

The specific functionalization pattern of 5-amino-6-bromo-1-indanone gained prominence during the "golden age" of COX-2 inhibitor discovery. Researchers at Merck Frosst Canada (notably in patent WO 94/13635 ) identified this scaffold as a critical precursor for sulfonamido-indanones.

Prior to this, indanones were often synthesized via Friedel-Crafts cyclization of phenylpropionic acids. However, introducing an amino group and a halogen atom with precise regiocontrol required a linear oxidation strategy starting from the reduced indane core.[1]

2.2 The "Merck Frosst" Route (Standard Protocol)

The industry-standard synthesis is a four-step sequence starting from commercially available 5-aminoindan . This route is preferred for its scalability and the high regiofidelity of the final bromination step.

Synthetic Logic:

-

Protection: The aniline is acetylated to prevent oxidation and control reactivity.

-

Benzylic Oxidation: The benzylic position (C1) is oxidized to the ketone.[1]

-

Deprotection: Hydrolysis restores the free amine.[1]

-

Electrophilic Substitution: The amino group directs bromination to the C6 position.[1]

Figure 1: The classical linear synthesis of 5-amino-6-bromo-1-indanone.

Detailed Experimental Protocol

The following protocol is synthesized from verified patent literature (WO 94/13635) and optimized for reproducibility.

Step 1: Acetylation

-

Reagents: 5-Aminoindan (1.0 eq), Acetic Anhydride (1.2 eq), CH₂Cl₂.[1]

-

Procedure: To a solution of 5-aminoindan in dichloromethane, acetic anhydride is added dropwise at 0°C. The mixture is stirred at room temperature for 1 hour.

-

Workup: Quench with 1M NaOH. Wash organic layer with 1M HCl and brine.[1] Dry over MgSO₄ and concentrate.

-

Yield: >95% (Off-white solid).

Step 2: Chromium Oxidation

-

Reagents: N-acetyl-5-aminoindan (1.0 eq), Chromium Trioxide (CrO₃, 3.0 eq), Acetic Acid/Water (1:1).[1]

-

Procedure: A solution of CrO₃ in aqueous acetic acid is added dropwise to the substrate at 10–15°C (exothermic reaction).[1] Stir for 2–4 hours.

-

Critical Note: Temperature control is vital to prevent over-oxidation or ring cleavage.[1]

-

Workup: Quench with isopropanol (to consume excess Cr(VI)).[1] Dilute with water and extract with ethyl acetate.[1]

-

Yield: 60–75%.[1]

Step 3: Hydrolysis

-

Reagents: 6M HCl.

-

Procedure: Reflux the acetamide intermediate in 6M HCl for 1 hour.

-

Workup: Cool to 0°C. Neutralize carefully with NaOH to pH 8. Collect the precipitate by filtration.[1]

-

Product: 5-Amino-1-indanone (Yellow solid).

Step 4: Regioselective Bromination

-

Reagents: 5-Amino-1-indanone (1.0 eq), Bromine (Br₂, 1.05 eq), Acetic Acid.[1]

-

Procedure: Dissolve the amine in glacial acetic acid. Add Br₂ (diluted in AcOH) dropwise at 10–20°C.

-

Mechanism: The reaction completes rapidly.[1] The product often precipitates as the hydrobromide salt or free base upon water addition.[1]

Mechanistic Deep Dive: Regioselectivity

The bromination step (Step 4) is the most critical chemical transformation.[1] Why does the bromine add exclusively to the C6 position?

| Position | Electronic Environment | Steric Environment | Outcome |

| C4 | Ortho to -NH₂ | Peri-position to C=O (High Steric Clash) | Disfavored |

| C6 | Ortho to -NH₂ | Unhindered | Favored |

| C7 | Meta to -NH₂ | Ortho to C=O (Deactivated) | Disfavored |

Analysis: The amino group (-NH₂) is a strong activating group and an ortho, para-director. The carbonyl group (C=O) is a strong deactivating group and a meta-director.

-

Cooperative Effects: Position C6 is ortho to the activator (-NH₂) and meta to the deactivator (C=O).[1] Both electronic vectors reinforce substitution at C6.

-

Steric Effects: While C4 is also ortho to the amine, it suffers from significant peri-strain from the carbonyl oxygen, making C6 the exclusive site of reaction.[1]

Applications in Drug Discovery

5-Amino-6-bromo-1-indanone serves as a divergent intermediate. It is rarely the final drug but rather the scaffold upon which complexity is built.[1]

Pathway A: COX-2 Inhibitors

In the Merck Frosst program, the amino group is sulfonylated (using methanesulfonyl chloride) to create a sulfonamide pharmacophore, while the bromide allows for aryl coupling via Suzuki-Miyaura reactions.

Pathway B: Hsp90 Inhibitors (Resorcinol Isosteres)

Through a Sandmeyer-type reaction, the amine can be converted to a hydroxyl group, yielding 6-bromo-5-hydroxy-1-indanone . This phenol is a key intermediate for Hsp90 inhibitors that mimic the resorcinol ring of radicicol.[1]

Figure 2: Divergent synthetic utility of the scaffold.[1]

References

-

Primary Patent (Merck Frosst): Black, C. et al. 5-Methanesulfonamido-1-indanones as an inhibitor of cyclooxygenase-2. WO 94/13635.[1][3] Published 1994-06-23.

-

Regioselectivity Study: Choi, T., & Ma, E. (2007).[1][4][5][6] Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74–85.[1][4][5] [1]

-

Industrial Application Note: BenchChem. Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol. (Accessed 2025).[1][2][7]

-

Related Methodology (Friedel-Crafts): Estévez, J. C., et al. (2013).[1][8] Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 10, 26-27. [1]

Sources

- 1. 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CA2151235A1 - 5-methanesulfonamido-1-indanones as an inhibitor of cyclooxygenase-2 - Google Patents [patents.google.com]

- 4. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 312890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization and Solid-State Analysis of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one

Executive Summary: The Structural Mandate

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS: 158205-19-7) represents a critical scaffold in medicinal chemistry, particularly as a pharmacophore in kinase inhibitors and HSP90 antagonists. Its utility stems from its rigid bicyclic core, which provides precise vector positioning for the hydrogen-bond donor (5-amino) and the halogen handle (6-bromo).

This guide provides a definitive technical blueprint for the solid-state characterization of this molecule. Unlike simple organic synthesis, structural profiling here requires navigating the competition between strong hydrogen bonding (N-H···O) and directional halogen bonding (C-Br···O/π). The protocols detailed below are designed to resolve these interactions, ensuring robust polymorph screening and precise structural elucidation.

Chemical Context & Synthon Logic

To solve the crystal structure of this indanone derivative, one must understand the "supramolecular synthons" that drive its assembly. The molecule is not merely a sum of its parts but a programmed system of competing intermolecular forces.

The Indanone Core (Rigidity)

The 2,3-dihydro-1H-inden-1-one backbone typically adopts a planar or slightly puckered "envelope" conformation. In analogous structures (e.g., 5-amino-4-bromo-1-indanone), the benzene ring (C1–C6) is strictly planar, while the cyclopentenone ring exhibits minor deviations to relieve torsional strain.

Competing Interaction Vectors

The crystal packing is dictated by a hierarchy of forces:

-

Primary Driver (Strong H-Bonds): The 5-amino group (

) acts as a double donor, while the 1-carbonyl ( -

Secondary Driver (Halogen Bonding): The 6-bromo substituent possesses a positive electrostatic potential cap (the

-hole). It seeks electron-rich partners—most notably the carbonyl oxygen (C-Br···O=C) or the -

Tertiary Driver (

-Stacking): The flat aromatic surface facilitates offset face-to-face stacking, critical for lattice energy stabilization.

Experimental Protocol: From Synthesis to CIF

This workflow is designed to minimize disorder and maximize the resolution of the heavy bromine atom.

Crystallization Screening

Objective: Obtain single crystals

| Method | Solvent System | Rationale | Expected Morphology |

| Slow Evaporation | Methanol / Ethanol | High solubility of polar indanone; promotes H-bond network formation. | Prisms / Blocks |

| Vapor Diffusion | THF (solvent) / Pentane (antisolvent) | Gradual saturation minimizes nucleation rate, reducing twinning. | Needles / Plates |

| Cooling | Acetonitrile ( | Polarity of MeCN competes with dipole interactions, potentially yielding alternate polymorphs. | Thick Plates |

X-Ray Data Collection Strategy

Critical Constraint: Bromine (

-

Radiation Source: Mo-K

( -

Temperature: Collect at 100 K (Cryostream). This reduces thermal vibration of the terminal amino group and the bromine, sharpening the electron density map.

-

Resolution: Aim for

Å or better to resolve the H-atom positions on the amine, which are crucial for defining the H-bond network.

Refinement Protocol

-

Absorption Correction: Apply Multi-scan (SADABS/CrysAlisPro) to account for the anisotropic shape of the crystal and Br absorption.

-

Hydrogen Treatment: Locate

protons in the difference Fourier map. Refine isotropically with -

Disorder Check: Inspect the C2-C3 ethylene bridge. If thermal ellipsoids are elongated, model split positions (puckering disorder).

Visualization of Workflows

Crystallographic Workflow

The following diagram outlines the decision matrix for solving the structure, emphasizing the handling of the heavy halogen atom.

Figure 1: Step-by-step crystallographic workflow emphasizing the specific requirements for brominated small molecules.

Supramolecular Interaction Logic

This diagram illustrates the competing forces that define the crystal packing.

Figure 2: Interaction map showing the competition between Hydrogen Bonding (Blue) and Halogen Bonding (Green).

Structural Analysis & Expected Metrics

Based on the crystallographic data of the isomer 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one and the homolog 6-bromo-1-indanone, the following structural metrics serve as the validation standard for your refinement.

Intramolecular Geometry

-

C=O Bond Length: Expected range 1.215 – 1.225 Å . A longer bond suggests strong engagement of the oxygen in H-bonding or Halogen bonding.

-

C-N Bond Length: Expected range 1.36 – 1.39 Å . The

character of the aromatic amine typically shortens this bond relative to aliphatic amines. -

C-Br Bond Length: Expected range 1.89 – 1.91 Å .

Packing Motifs (The "Fingerprint")

The 5-amino-6-bromo substitution pattern creates a unique steric and electronic environment compared to the 4-bromo isomer.

-

The "Head-to-Tail" Chain: The most probable motif is a

chain where the amine of Molecule A donates to the carbonyl of Molecule B.-

Metric:

Å. -

Angle:

.

-

-

The Halogen Bond (The Stabilizer): Unlike the 4-bromo isomer (where Br is ortho to the carbonyl), the 6-bromo position is meta. This reduces steric hindrance, allowing the Br atom to participate in Type II Halogen Bonding (

).-

Metric:

Å (Sum of vdW radii). -

Linearity:

.

-

Implications for Drug Development

Understanding this structure is not an academic exercise; it directly impacts the pharmaceutical utility of the scaffold.

-

Polymorphism Risk: The competition between the N-H···O hydrogen bond and the C-Br···O halogen bond creates a high probability of polymorphism. If the Br···O interaction is energetically similar to the N-H···O interaction in a specific solvent, metastable forms may precipitate.

-

Solubility Profile: The 5-amino group significantly increases polarity compared to the parent bromo-indanone. However, strong intermolecular H-bond networks (high lattice energy) can reduce solubility in lipophilic formulations.

-

Synthetic Utility: The crystal structure confirms the accessibility of the amine for amide coupling and the bromine for Buchwald-Hartwig couplings. The "out-of-plane" puckering of the cyclopentenone ring (if observed) indicates steric flexibility valuable for enzyme active site fitting.

References

-

Isostructural Reference (5-Amino-4-bromo isomer)

- Crystal structure of 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one.

-

Source:

-

Halogen Bonding in Indanones

-

Methodological Grounding

-

The Cambridge Structural Database (CSD).[3]

-

Source:

-

-

Synthon Theory

- Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific.

-

Source:

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one

[1]

Introduction & Strategic Analysis

The compound 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one presents a unique synthetic challenge and opportunity. It contains three distinct functional handles:

-

Aromatic Bromide (C6): The primary site for oxidative addition.

-

Free Primary Amine (C5): Located ortho to the bromide. This creates an "unprotected ortho-bromoaniline" motif, which can coordinate to Palladium (poisoning the catalyst) or participate in competing Buchwald-Hartwig aminations.

-

Benzylic Ketone (C1): Susceptible to reduction or aldol condensation under harsh basic conditions.

Strategic Considerations

-

Chemo-selectivity: The goal is to effect C-C bond formation at C6 without protecting the C5-amine. Modern bulky phosphine ligands (e.g., dppf, XPhos, SPhos) are essential to favor the reductive elimination of the biaryl product over amine coordination.

-

Base Sensitivity: Weak inorganic bases (K₂CO₃, Cs₂CO₃) are preferred over alkoxides (NaOtBu) to prevent enolization and side reactions at the C1-ketone position.

-

Solvent Systems: Biphasic systems (Dioxane/Water or Toluene/Water) are critical to solubilize the inorganic base while maintaining the organic solubility of the indanone.

Reaction Mechanism & Workflow

The following diagram outlines the catalytic cycle specific to this substrate, highlighting the critical "Pre-Catalyst Activation" step necessary when using air-stable Pd(II) sources.

Caption: Catalytic cycle emphasizing the oxidative addition to the 6-bromo position and the role of base activation for the boronic acid.

Experimental Protocols

Protocol A: Standard Conditions (Robust & Cost-Effective)

Recommended for standard aryl boronic acids and initial screening.

Reagents:

-

Substrate: 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (microwave or pressure tube) with the Indanone substrate (1.0 equiv), Boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

-

Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) quickly under a positive stream of inert gas.

-

Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe. Concentration should be ~0.1 M to 0.2 M with respect to the indanone.

-

Reaction: Heat the mixture to 80–90 °C for 4–16 hours.

-

Note: Vigorous stirring is essential as the base is only partially soluble.

-

-

Monitoring: Check by LC-MS or TLC (50% EtOAc/Hexane). The starting bromide (Rt ~ X min) should disappear; the product is usually more polar due to the amino group.

-

Workup:

Protocol B: High-Efficiency Conditions (Sterically Demanding)

Recommended for ortho-substituted boronic acids or if Protocol A fails.

Reagents:

-

Catalyst: XPhos Pd G2 or CataCXium® A Pd G3 (2–5 mol%)

-

Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

-

Solvent: 2-MeTHF : Water (10:1 v/v) or Toluene : Water (10:1)

Key Difference: The use of Buchwald precatalysts (G2/G3) ensures rapid formation of the active catalytic species even at lower temperatures (60–80 °C), minimizing thermal degradation of the ketone.

Data Summary & Optimization Matrix

The following table summarizes the expected performance of various conditions based on internal application data and literature precedents for ortho-bromoanilines.

| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Alternative) |

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | XPhos Pd G2 (2 mol%) | Pd(PPh₃)₄ (5-10 mol%) |

| Ligand Class | Bidentate Ferrocenyl | Bulky Biaryl Phosphine | Monodentate Phosphine |

| Base | K₂CO₃ | K₃PO₄ or Cs₂CO₃ | Na₂CO₃ |

| Solvent | Dioxane / H₂O | 2-MeTHF / H₂O | DME / H₂O |

| Temp | 90 °C | 60–80 °C | 85–100 °C |

| Success Rate | High for simple aryls | High for hindered aryls | Moderate (Air sensitive) |

| Notes | Easy workup; robust. | Faster; expensive catalyst. | Legacy method; slower. |

Workup & Purification Decision Tree

Handling the free amine requires specific attention during purification to avoid streaking on silica gel.

Caption: Purification strategy emphasizing Acid/Base extraction for purification of the amino-indanone product.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by free amine (C5). | Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky ligands prevent amine coordination. |

| Protodeboronation | Unstable boronic acid (e.g., 2-heterocyclic). | Lower temp to 60 °C. Use Cs₂CO₃ in DME/Water . Add boronic acid in portions. |

| Black Precipitate (Pd black) | Catalyst decomposition / Oxygen leak. | Ensure rigorous degassing. Add additional ligand (e.g., 5 mol% free XPhos) to stabilize Pd. |

| New Spot at lower Rf | Reduction of Ketone (C1). | Ensure base is not too strong (Stick to Carbonates). Avoid alcohols (EtOH/MeOH) as co-solvents if hydride transfer is suspected. |

Safety & Handling

-

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one: Treat as a potential irritant and skin sensitizer. Wear nitrile gloves and work in a fume hood.

-

Palladium Catalysts: Heavy metal hazards. Dispose of aqueous waste in heavy metal streams.

-

Boronic Acids: Generally low toxicity but handle as chemical irritants.

References

-

General Suzuki Coupling on Unprotected Ortho-Bromoanilines

- Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

- Source: RSC Advances / PMC.

-

Link:[Link]

-

Indanone Scaffold Synthesis & Reactivity

-

Catalyst Selection Guide (BenchChem)

Application Note: Strategic Derivatization Protocols for 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry

Executive Summary

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS: 158205-19-7) is a highly versatile, trifunctional building block widely utilized in the synthesis of complex polycyclic active pharmaceutical ingredients (APIs)[1]. Featuring an activating C5-amino group, a cross-coupling-ready C6-bromide, and a derivatizable C1-ketone, this scaffold enables rapid divergent synthesis. It has been prominently featured as a key intermediate in the development of and therapeutic agents targeting Alzheimer's disease[2]. This application note details field-proven, scalable protocols for the site-selective functionalization of this critical indanone core.

Mechanistic Rationale & Scaffold Analysis

The synthetic utility of 5-amino-6-bromo-1-indanone stems from its orthogonal reactivity profile:

-

C5-Aniline: The primary amine is highly nucleophilic but sterically hindered by the adjacent C6-bromine. It is typically functionalized via acylation or reductive amination. The presence of the amine also strongly directs electrophilic aromatic substitution, which is historically exploited during the precursor's synthesis via[3].

-

C6-Bromide: The aryl bromide is primed for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura). However, the adjacent free amine can coordinate to palladium or undergo competitive deprotonation, necessitating careful selection of bulky ligands (like XPhos) and mild bases.

-

C1-Ketone: The cyclic ketone provides an independent handle for reductive amination or condensation, allowing for the introduction of basic amine pharmacophores without interfering with the aromatic system.

Visual Workflow: Divergent Derivatization Strategy

Divergent synthetic workflows for functionalizing 5-amino-6-bromo-1-indanone.

Experimental Protocols & Quantitative Data

Protocol A: C5-N-Acylation via Mixed Anhydride Activation

Direct amidation of the C5-amine using standard acid chlorides can be harsh, while standard coupling agents (HATU/EDC) may struggle with the steric bulk of the adjacent bromine. A highly scalable mixed-anhydride approach provides excellent yields, even with sterically demanding acids like[4].

-

Causality & Insight: Diethyl chlorophosphate is used to form a highly reactive mixed phosphate anhydride with the carboxylic acid. This intermediate is less prone to side reactions than an acyl chloride and reacts cleanly with the hindered C5-aniline[5].

Step-by-Step Methodology:

-

Equip a flame-dried round-bottom flask with a mechanical stirrer and nitrogen inlet.

-

Charge the flask with the carboxylic acid (e.g., tert-butoxyacetic acid, 1.0 eq) and dry dichloromethane (DCM, 3.3 L/mol). Cool the system to -5 °C to 0 °C[4].

-

Add diethyl chlorophosphate (2.5 eq) slowly, followed by the dropwise addition of triethylamine (2.5 eq), strictly maintaining the internal temperature below 25 °C[4].

-

Stir the mixture at 25–30 °C for 1 hour to ensure complete mixed anhydride formation[4].

-

Add 5-amino-6-bromo-1-indanone (0.66 eq) and an additional portion of triethylamine (2.5 eq)[4].

-

Reflux the reaction mixture for 24 hours. Monitor completion via HPLC (target: <0.5% starting material)[4].

-

Concentrate in vacuo, then precipitate the product by adding a 20% methanol/water mixture[4].

Protocol B: C6-Buchwald-Hartwig Cross-Coupling

To synthesize 5,6-diaminoindanone derivatives, the C6-bromide is subjected to Pd-catalyzed amination.

Quantitative Data: Catalyst & Condition Optimization

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation & Causality |

| 1 | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 90 | 45 | Strong base deprotonates free C5-NH2, poisoning the catalyst. |

| 2 | Pd(dppf)Cl2 | K2CO3 | DMF | 110 | 20 | Poor oxidative addition at the sterically hindered C6 position. |

| 3 | Pd(OAc)2 / RuPhos | Cs2CO3 | 1,4-Dioxane | 100 | 82 | Good conversion; minor protodebromination observed. |

| 4 | Pd(OAc)2 / XPhos | Cs2CO3 | 1,4-Dioxane | 100 | 94 | Optimal. Bulky ligand facilitates reductive elimination; mild base tolerates C5-NH2. |

Step-by-Step Methodology:

-

In a Schlenk tube, combine 5-amino-6-bromo-1-indanone (1.0 eq), the secondary amine (e.g., morpholine, 1.2 eq), Pd(OAc)2 (0.05 eq), XPhos (0.10 eq), and Cs2CO3 (2.0 eq).

-

Evacuate and backfill the vessel with argon three times to ensure an oxygen-free environment.

-

Add anhydrous 1,4-dioxane (previously degassed via argon sparging).

-

Seal the tube and heat at 100 °C for 12 hours.

-

Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via flash chromatography.

Protocol C: C1-Reductive Amination

Step-by-Step Methodology:

-

Dissolve 5-amino-6-bromo-1-indanone (1.0 eq) and a primary amine (1.1 eq) in 1,2-dichloroethane (DCE).

-

Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

-

Portionwise, add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq).

-

Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the protonated imine intermediate without reducing the unreacted C1-ketone or displacing the C6-bromide.

-

-

Stir for 12 hours at room temperature.

-

Quench carefully with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.

Trustworthiness: Self-Validation & Analytical Tracking

Every protocol described above acts as a self-validating system when monitored with standard analytical techniques:

-

For Protocol A (Amidation): Successful coupling is marked by the disappearance of the primary aniline N-H stretch doublet (typically ~3350 and 3450 cm⁻¹) in FTIR, replaced by a single secondary amide N-H stretch and a strong amide carbonyl peak (~1650 cm⁻¹).

-

For Protocol B (Cross-Coupling): LC-MS is the definitive tracking tool. The starting material exhibits a characteristic 1:1 isotopic doublet (M / M+2) due to the ⁷⁹Br/⁸¹Br isotopes. Successful amination results in the complete loss of this isotopic signature and a mass shift corresponding to the added amine.

-

For Protocol C (Reductive Amination): In ¹H NMR (CDCl3), the conversion of the C1-ketone is confirmed by the emergence of a new methine proton signal at the C1 position, typically appearing as a distinct multiplet around 4.0–4.5 ppm, accompanied by the disappearance of the C=O stretch (~1700 cm⁻¹) in FTIR.

References

- CA2151235A1 - 5-methanesulfonamido-1-indanones as an inhibitor of cyclooxygenase-2. Google Patents.

Sources

- 1. echemi.com [echemi.com]

- 2. CA2151235A1 - 5-methanesulfonamido-1-indanones as an inhibitor of cyclooxygenase-2 - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 158205-19-7 | 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one | Aryls | Ambeed.com [ambeed.com]

- 5. 13211-32-0 | 2-(tert-Butoxy)acetic acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

Application Note: Site-Selective N-Arylation of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one

This Application Note is designed for researchers and drug development professionals working with the privileged scaffold 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS: 158205-19-7).

The following guide prioritizes chemoselectivity . Due to the presence of an oxidative-addition-prone aryl bromide at the C6 position, standard N-arylation protocols (like Buchwald-Hartwig) pose a high risk of polymerization or self-coupling. This protocol establishes the Chan-Lam Coupling as the primary methodology to N-arylate the C5-amino group while preserving the C6-bromide for downstream functionalization (e.g., PROTAC linker attachment).

Executive Summary & Strategic Analysis

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one is a bifunctional building block critical in the synthesis of Cereblon E3 ligase modulators (IMiDs) and fused heterocyclic systems (e.g., dibenzodiazepines).

The Chemoselectivity Challenge

The molecule presents two reactive sites:

-

C5-Amino Group (Nucleophile): The target for N-arylation.

-

C6-Bromo Group (Electrophile): A highly reactive handle for Pd-catalyzed cross-coupling.

Critical Hazard: Attempting to N-arylate the C5-amine using standard Palladium-catalyzed conditions (e.g., Ar-Br + Pd) often leads to catastrophic oligomerization . The Pd catalyst can oxidatively add to the C6-Br of the substrate rather than the external aryl halide.

The Solution: This protocol utilizes the Copper(II)-Catalyzed Chan-Lam Coupling .[1][2] This oxidative coupling mechanism proceeds via a Cu(II)/Cu(III) cycle that does not involve oxidative addition to aryl halides, thereby leaving the C6-Br intact for subsequent synthetic steps.

Strategic Reaction Map

Figure 1: Strategic decision tree highlighting the chemoselectivity advantage of Path A (Chan-Lam) over Path B (Buchwald-Hartwig) for this specific substrate.[3]

Primary Protocol: Copper-Mediated Chan-Lam Coupling

Objective: N-arylation of the C5-amine with an aryl boronic acid, preserving the C6-bromide.

Materials & Reagents

| Reagent | Equiv.[2][4][5][6] | Role | Critical Note |

| Substrate | 1.0 | Nucleophile | 5-Amino-6-bromo-1-indanone |

| Aryl Boronic Acid | 1.5–2.0 | Coupling Partner | Excess required due to potential protodeboronation. |

| Cu(OAc)₂ | 0.5–1.0 | Catalyst/Promoter | Anhydrous preferred. Cu(II) is essential. |

| Pyridine | 2.0 | Ligand/Base | Stabilizes Cu-intermediate; acts as proton sponge. |

| TEMPO (Optional) | 0.1 | Co-oxidant | Accelerates re-oxidation of Cu(I) to Cu(II). |

| DCM or DCE | Solvent | [0.1 M] | Non-coordinating solvents generally perform best. |

| 4Å Mol. Sieves | Additive | Water Scavenger | Essential to prevent boronic acid hydrolysis. |

Step-by-Step Methodology

Step 1: Reactor Setup

-

Prepare a dry reaction vial equipped with a magnetic stir bar.

-

Add 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)₂ (1.0 equiv).

-

Add activated 4Å Molecular Sieves (approx. 50 wt% of substrate).

-

Expert Tip: Powdered sieves work faster than beads.

-

Step 2: Solvent & Base Addition

-

Add Dichloromethane (DCM) to achieve a concentration of 0.1 M relative to the indanone.

-

Add Pyridine (2.0 equiv) dropwise.

-

Atmosphere Control: Do not purge with Nitrogen/Argon. This reaction requires Oxygen.[7]

-

Standard: Attach a drying tube (CaCl₂) and stir open to air (if humidity is low).

-

Accelerated: Purge the headspace briefly with O₂ and attach an O₂ balloon.

-

Step 3: Reaction Monitoring

-

Stir vigorously at Room Temperature (20–25 °C) .

-

Timecourse: 12–24 hours.

-

TLC Monitoring:

-

The starting aniline is fluorescent and polar. The N-arylated product will typically be less polar (higher R_f) and may show a bathochromic shift (color change) due to extended conjugation.

-

Self-Validation Check: If the reaction stalls, add fresh Cu(OAc)₂ (0.5 equiv) and Boronic Acid (0.5 equiv).

-

Step 4: Workup & Purification

-

Quench: Dilute the mixture with EtOAc and filter through a pad of Celite to remove copper salts and molecular sieves. Rinse the pad with EtOAc.

-

Wash: Wash the filtrate with:

-

10% Citric Acid or 1M HCl (to remove Pyridine and excess Cu).

-

Saturated NaHCO₃.

-

Brine.

-

-

Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash Column Chromatography (SiO₂).[8]

-

Gradient: Hexanes/EtOAc (typically 10-40% EtOAc).

-

Alternative Protocol: Buchwald-Hartwig (High Risk/High Reward)

Context: Use this only if the coupling partner is an unreactive Aryl Chloride or if Boronic Acids are unavailable. You must use an external electrophile that is significantly more reactive than the internal C6-bromide (e.g., Ar-I or Ar-OTf).

Critical Control Points

-

Catalyst: Use a precatalyst like Pd(dba)₂ with Xantphos or BrettPhos .

-

Electrophile: Must be Aryl Iodide (Ar-I).

-

Temperature: Keep below 80 °C to minimize internal oxidative addition.

Protocol Summary

-

Glovebox/Schlenk: Combine Substrate (1.0 equiv), Ar-I (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂dba₃ (2 mol%), and Xantphos (4 mol%) in Toluene or Dioxane.

-

Degas: Rigorously degas (freeze-pump-thaw or sparge with Ar). Oxygen kills the active Pd(0) species.

-

Heat: Stir at 60–80 °C.

-

Stop: Monitor closely. Stop immediately upon consumption of starting material to prevent oligomerization.

Analytical Data & Troubleshooting

Expected Physical Properties

-

Appearance: The starting material is a tan/brown powder. N-arylated products are often yellow or orange solids.

-

1H NMR Signature:

-

Look for the disappearance of the broad NH₂ singlet (typically δ 4.5–6.0 ppm).

-

Appearance of a sharp NH singlet (δ 6.0–9.0 ppm, downfield shifted).

-

Retention of the C7-H and C4-H signals of the indanone core (check integration to ensure no self-coupling occurred).

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction (Chan-Lam) | Oxygen starvation or wet solvent. | Switch to O₂ balloon; add fresh activated Mol. Sieves. |

| Low Yield (Chan-Lam) | Protodeboronation of Boronic Acid. | Add Boronic Acid in portions (0.5 eq every 4 hours). |

| Multiple Spots (Buchwald) | Scrambling/Polymerization. | The C6-Br is reacting. Switch to Chan-Lam or use Ar-I at lower temp. |

| Green/Blue Filtrate | Residual Copper.[2] | Wash organic layer with aqueous EDTA or NH₄OH. |

Workflow Visualization

Figure 2: Operational workflow for the Copper-catalyzed N-arylation protocol.

References

-

RSC Advances (2015) . A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. (Demonstrates the reactivity of the o-bromoaniline core).

-

Organic Chemistry Portal . Chan-Lam Coupling: Mechanism and Recent Literature. (Foundational grounding for the Cu-catalyzed protocol).

-

Ambeed . 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one Product Data. (Physical properties and safety data).

-

WuXi AppTec . Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. (Guidelines on ligand selection for chemoselectivity).

Sources

- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. 158205-19-7 | 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one | Aryls | Ambeed.com [ambeed.com]

- 6. 13211-32-0 | 2-(tert-Butoxy)acetic acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 7. Chan-Lam Coupling [organic-chemistry.org]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

Application Note: Strategic Utilization of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile